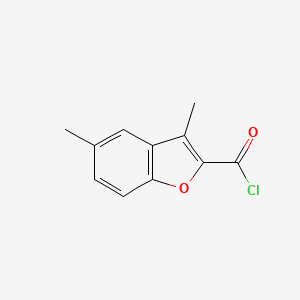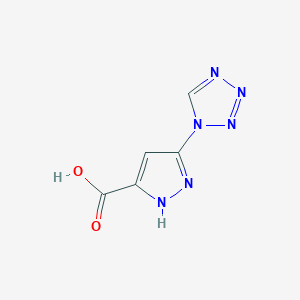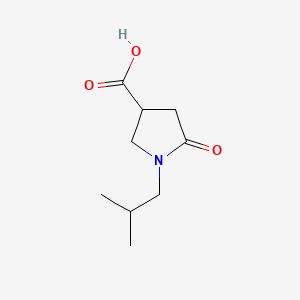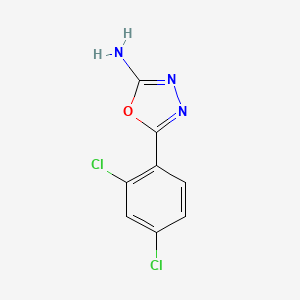
2-(1H-1,2,4-Triazol-1-yl)benzolmethanamin
Übersicht
Beschreibung
2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine is an organic compound that features a triazole ring attached to a benzene ring via a methylene bridge
Wissenschaftliche Forschungsanwendungen
2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
Target of Action
It is known that 1,2,4-triazole derivatives, which include this compound, exhibit a wide range of bioactivities, including anticancer activity, antitubercular activity, and kinase inhibition .
Mode of Action
It is known that the presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule . These properties can improve the physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can inhibit the activity of protein tyrosine phosphatase , which plays a crucial role in cell growth and differentiation.
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule , which can improve the pharmacokinetic properties of the compounds .
Result of Action
It is known that 1,2,4-triazole derivatives exhibit a wide range of bioactivities, including anticancer activity, antitubercular activity, and kinase inhibition .
Action Environment
It is known that the presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule , which can improve the physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Biochemische Analyse
Biochemical Properties
2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The triazole ring in this compound can bind to metal ions, which is crucial for its role as an enzyme inhibitor. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to the heme iron in the enzyme’s active site . This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways.
Cellular Effects
The effects of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, derivatives of triazole compounds have demonstrated the ability to inhibit cell proliferation by interfering with kinase activity . This suggests that 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine may have potential as an anticancer agent by disrupting critical signaling pathways involved in cell growth and survival.
Molecular Mechanism
At the molecular level, 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of enzymes. The triazole ring can form coordination bonds with metal ions in the enzyme’s active site, leading to enzyme inhibition . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxicity studies have shown that high doses of the compound can cause adverse effects, including liver and kidney damage . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic effects while minimizing toxicity.
Metabolic Pathways
2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, affecting metabolic flux and metabolite levels. The compound’s ability to inhibit certain enzymes can also lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization within cells can affect its activity and function, as it may accumulate in certain organelles where it can exert its effects.
Subcellular Localization
The subcellular localization of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Attachment to Benzene Ring: The triazole ring is then attached to the benzene ring via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the triazole acts as a nucleophile attacking a benzyl halide.
Industrial Production Methods
In an industrial setting, the production of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-1,2,4-Triazol-1-yl)acetic acid: This compound features a triazole ring attached to an acetic acid moiety.
2-(1H-1,2,4-Triazol-1-yl)terephthalic acid: This compound has a triazole ring attached to a terephthalic acid structure.
Uniqueness
2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its methylene bridge provides flexibility, making it a versatile building block for the synthesis of various bioactive molecules.
Eigenschaften
IUPAC Name |
[2-(1,2,4-triazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIBEJVCPXCXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406749 | |
| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449756-97-2 | |
| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)






![N-[3-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B1309515.png)

